Moexipril Hydrochloride

描述

This compound is the hydrochloride salt form of moexipril, a prodrug and non-sulfhydryl angiotensin converting enzyme (ACE) inhibitor with antihypertensive activity. This compound is hydrolized into its active form moexiprilat, which competitively inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the actions of the potent vasoconstrictor angiotensin II and leads to vasodilatation. It also prevents angiotensin II-induced aldosterone secretion by the adrenal cortex, thereby promoting diuresis and natriuresis. This compound also directly suppresses renin release.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1995 and is indicated for hypertension. This drug has a black box warning from the FDA.

See also: Moexipril (salt form of); Moexiprilat (has active moiety).

属性

IUPAC Name |

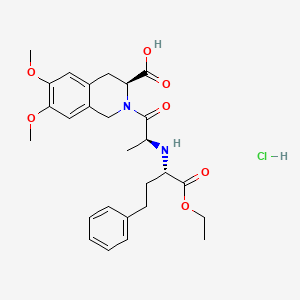

(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N2O7.ClH/c1-5-36-27(33)21(12-11-18-9-7-6-8-10-18)28-17(2)25(30)29-16-20-15-24(35-4)23(34-3)14-19(20)13-22(29)26(31)32;/h6-10,14-15,17,21-22,28H,5,11-13,16H2,1-4H3,(H,31,32);1H/t17-,21-,22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXRAXHBVZQZSIC-JKVLGAQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC(=C(C=C3CC2C(=O)O)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3=CC(=C(C=C3C[C@H]2C(=O)O)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35ClN2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044267 | |

| Record name | Moexipril hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

535.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82586-52-5 | |

| Record name | Moexipril hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82586-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Moexipril hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082586525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Moexipril hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Isoquinolinecarboxylic acid, 2-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-, hydrochloride (1:1), (3S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.384 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MOEXIPRIL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1UMG3UH45 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Moexipril Hydrochloride's Cardioprotective Mechanism: An In-depth Analysis of its Role in Attenuating Cardiac Remodeling

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed examination of the mechanism of action of moexipril hydrochloride in the context of cardiac remodeling. Moexipril, a potent angiotensin-converting enzyme (ACE) inhibitor, demonstrates significant cardioprotective effects by mitigating the pathological alterations in the heart's structure and function that characterize cardiac remodeling. This document synthesizes current research to elucidate the molecular pathways influenced by moexipril, presents quantitative data from key studies, and outlines detailed experimental protocols for investigating its effects.

Core Mechanism of Action: Beyond Blood Pressure Control

This compound's primary mechanism of action is the inhibition of the angiotensin-converting enzyme (ACE). ACE is a key component of the renin-angiotensin-aldosterone system (RAAS), responsible for the conversion of angiotensin I to the potent vasoconstrictor and pro-fibrotic agent, angiotensin II (Ang II). By blocking ACE, moexipril effectively reduces the levels of Ang II, leading to vasodilation and a decrease in blood pressure.[1][2]

However, the beneficial effects of moexipril on cardiac remodeling extend beyond simple blood pressure reduction. The inhibition of ACE also leads to an accumulation of bradykinin, a peptide that is normally degraded by ACE.[1] Elevated bradykinin levels stimulate the production of nitric oxide (NO) and prostacyclin, which are potent vasodilators and possess anti-proliferative and anti-fibrotic properties.[1][3] This dual action of reducing Ang II and potentiating bradykinin is central to moexipril's ability to counteract the pathological processes of cardiac remodeling.

Attenuation of Cardiac Hypertrophy and Fibrosis

Cardiac remodeling is characterized by two key pathological features: left ventricular hypertrophy (LVH), an increase in the mass of the left ventricle, and cardiac fibrosis, the excessive deposition of extracellular matrix (ECM) proteins, leading to stiffening of the heart muscle and impaired function.[4][5]

Impact on Left Ventricular Hypertrophy

Clinical studies have demonstrated the efficacy of moexipril in regressing LVH in hypertensive patients. Treatment with moexipril has been shown to significantly reduce the left ventricular mass index (LVMI), a key indicator of LVH.[1][6] This effect is attributed to the reduction of Ang II, which is a potent stimulus for cardiomyocyte growth, and the anti-proliferative effects mediated by the bradykinin-NO pathway.[1][3]

Modulation of Cardiac Fibrosis

Moexipril exerts its anti-fibrotic effects through several interconnected pathways:

-

Inhibition of TGF-β1 Signaling: Ang II is a known inducer of transforming growth factor-beta 1 (TGF-β1), a master regulator of fibrosis.[1][7][8][9] TGF-β1 stimulates the differentiation of cardiac fibroblasts into myofibroblasts, the primary cell type responsible for excessive ECM deposition.[7][10] Moexipril, by reducing Ang II levels, indirectly downregulates the TGF-β1 signaling pathway, thereby inhibiting fibroblast activation and collagen synthesis.[1]

-

Regulation of Matrix Metalloproteinases (MMPs) and their Inhibitors (TIMPs): The balance between MMPs, which degrade ECM components, and their endogenous inhibitors, TIMPs, is crucial for maintaining normal heart structure. In cardiac remodeling, this balance is disrupted, often leading to excessive collagen accumulation.[11][12] ACE inhibitors as a class have been shown to modulate the activity of MMPs, although specific data for moexipril is an area of ongoing research.

Key Signaling Pathways Modulated by Moexipril

The cardioprotective effects of moexipril are orchestrated through its influence on a complex network of intracellular signaling pathways.

dot

Caption: Moexipril's dual mechanism in cardiac remodeling.

The Renin-Angiotensin-Aldosterone System (RAAS) Pathway

As previously discussed, the central mechanism of moexipril is the inhibition of ACE within the RAAS cascade. This leads to a reduction in Ang II, a key mediator of cardiac hypertrophy and fibrosis. Ang II exerts its detrimental effects primarily through the angiotensin II type 1 (AT1) receptor, which, upon activation, triggers a cascade of downstream signaling events, including the activation of protein kinase C, mitogen-activated protein kinases (MAPKs), and the calcineurin-NFAT pathway, all of which contribute to cardiomyocyte growth and fibroblast proliferation.

The Bradykinin-Nitric Oxide (NO) Pathway

Moexipril's potentiation of the bradykinin-NO pathway provides a crucial counter-regulatory mechanism to the pro-remodeling effects of the RAAS. Bradykinin, by binding to its B2 receptor on endothelial cells, stimulates the activity of endothelial nitric oxide synthase (eNOS), leading to the production of NO.[3][13][14] NO, a potent vasodilator, reduces cardiac afterload, thereby decreasing the mechanical stress on the heart. Furthermore, NO has direct anti-hypertrophic and anti-fibrotic effects by inhibiting cardiomyocyte growth and fibroblast proliferation.[3]

Quantitative Data on the Effects of Moexipril in Cardiac Remodeling

The following tables summarize quantitative data from key clinical and preclinical studies investigating the effects of moexipril on parameters of cardiac remodeling.

Table 1: Effect of Moexipril on Left Ventricular Mass Index (LVMI) in Hypertensive Patients

| Study (Year) | Patient Population | Moexipril Dose | Duration of Treatment | Baseline LVMI (g/m²) | Post-treatment LVMI (g/m²) | p-value |

| Sayegh et al. (2005)[1] | 72 hypertensive patients with LVH | 15 mg daily | 24 weeks | 121 ± 20 | 103 ± 17 | < 0.001 |

| Spinar and Vitovec (MORE trial) (2005)[15] | 426 hypertensive patients | Titrated as needed | 6 months | 263.24 ± 94.69 g (Left Ventricle Mass) | 246.71 ± 89.08 g (Left Ventricle Mass) | < 0.0001 |

Table 2: Preclinical Evidence of Moexipril's Cardioprotective Effects

| Study (Year) | Animal Model | Key Findings |

| Rosendorff (1996)[1] | Rats with induced myocardial infarction | 10 mg moexipril decreased infarct size. This effect was negated by a bradykinin B2 receptor antagonist. |

| Pfeffer et al. (1992)[1] | Neonatal rat cardiac fibroblasts | Moexipril inhibited estrogen-stimulated growth. |

Experimental Protocols for Investigating Moexipril in Cardiac Remodeling

This section provides a generalized experimental protocol for inducing and evaluating the effects of moexipril on cardiac remodeling in a rat model.

dot

References

- 1. Moexipril and left ventricular hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Moexipril and left ventricular hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of bradykinin-NO pathway in prevention of cardiac hypertrophy by ACE inhibitor in rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Altered fibrillar collagen metabolism in hypertensive heart failure. Current understanding and future prospects] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of cardiac collagen deposition in experimental models and human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. Transforming Growth Factor (TGF)-β signaling in cardiac remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of TGF-β Signaling in Myocardial Infarction and Cardiac Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Transforming growth factor (TGF)-β signaling in cardiac remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Matrix Metalloproteinases in Myocardial Infarction and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Modulation of Cardiac Fibrosis in and Beyond Cells [frontiersin.org]

- 13. journals.physiology.org [journals.physiology.org]

- 14. Evidence for nitric oxide generation in the cardiomyocytes: its augmentation by hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. MORE--MOexipril and REgression of left ventricle hypertrophy in combination therapy A multicentric open label clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Crystallization of Moexipril Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Moexipril hydrochloride is the hydrochloride salt of moexipril, a prodrug that is converted in the body to its active form, moexiprilat. Moexiprilat is a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension. Its therapeutic action is achieved by blocking the conversion of angiotensin I to the vasoconstrictor angiotensin II. This guide provides a detailed overview of the synthesis and crystallization processes for this compound, intended for professionals in drug development and chemical research.

Chemical Synthesis of this compound

The synthesis of moexipril is a multi-step process that involves the formation of a key dipeptide-like side chain followed by its coupling to a tetrahydroisoquinoline moiety. The final step involves the formation of the hydrochloride salt. A general synthetic pathway is outlined below.

Experimental Protocol: Synthesis of Moexipril

A common synthetic route to moexipril involves the following key steps:

-

Alkylation: The synthesis begins with the alkylation of the tert-butyl ester of L-alanine with ethyl 2-bromo-4-phenylbutanoate. This reaction forms the dipeptide-like side chain, with the stereochemistry being influenced by the chiral center of the L-alanine ester.

-

Deprotection: The tert-butyl protecting group is then removed from the resulting intermediate using hydrogen chloride to yield the corresponding carboxylic acid.

-

Coupling Reaction: The newly formed carboxylic acid is coupled with (3S)-1,2,3,4-tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylic acid. This step forms the core structure of moexipril.

-

Final Deprotection: The ethyl ester is then cleaved, typically with hydrogen chloride, to yield the final moexipril molecule.

Quantitative Data: Synthesis

While specific yields and purity from literature can vary based on the scale and specific conditions of the synthesis, the following table summarizes typical data points for key steps.

| Step | Reactants | Solvents | Key Conditions | Typical Yield (%) | Typical Purity (%) |

| Alkylation | L-alanine tert-butyl ester, Ethyl 2-bromo-4-phenylbutanoate | Acetonitrile | Room Temperature, 24-48 hours | 70-80 | >95 |

| Deprotection (1st) | Alkylated intermediate | Dichloromethane, HCl (gas) | 0°C to Room Temperature, 2-4 hours | 90-95 | >98 |

| Coupling | Deprotected intermediate, (3S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylic acid | Dichloromethane, Coupling agents (e.g., DCC, HOBt) | 0°C to Room Temperature, 12-24 hours | 60-70 | >95 |

| Deprotection (2nd) | Coupled intermediate | Dichloromethane, HCl (gas) | 0°C to Room Temperature, 2-4 hours | 85-95 | >99 |

Crystallization of this compound

The final step in the preparation of the active pharmaceutical ingredient is the crystallization of moexipril as its hydrochloride salt. This process is critical for purification and for obtaining a stable crystalline form with suitable physicochemical properties for formulation.

Experimental Protocol: Crystallization

The general procedure for the crystallization of this compound involves dissolving the crude moexipril in a suitable solvent and then inducing precipitation by adding an anti-solvent or by cooling.

-

Dissolution: The crude moexipril is dissolved in a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

Salt Formation: An ethereal solution of hydrogen chloride is added to the moexipril solution to form the hydrochloride salt.

-

Crystallization: The crystallization is induced by the addition of an anti-solvent, such as diethyl ether or acetone, or by cooling the solution. The mixture is typically stirred for a period to allow for complete crystallization.

-

Isolation and Drying: The resulting crystals are collected by filtration, washed with the anti-solvent, and dried under vacuum to yield this compound as a white to off-white crystalline solid.

Quantitative Data: Crystallization

The choice of solvent system and crystallization conditions significantly impacts the yield, purity, and polymorphic form of the final product.

| Solvent System | Anti-Solvent | Temperature (°C) | Typical Yield (%) | Purity (HPLC) (%) |

| Ethanol | Diethyl Ether | 0 - 5 | 85-95 | >99.5 |

| Ethanol/Water | Acetone | Room Temperature | 80-90 | >99.5 |

| Methanol | Acetonitrile | 0 - 5 | 88-96 | >99.5 |

Visualizing the Process

To further elucidate the synthesis and crystallization workflows, the following diagrams are provided.

Caption: Synthesis Pathway of this compound.

Caption: Crystallization Workflow for this compound.

This guide provides a foundational understanding of the synthesis and crystallization of this compound. For further details on specific analytical methods, impurity profiling, and polymorphic screening, consulting the referenced patents and scientific literature is recommended.

The Activation of Moexipril Hydrochloride: A Technical Deep Dive into its Conversion to Moexiprilat

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the bioactivation of the prodrug moexipril hydrochloride into its pharmacologically active metabolite, moexiprilat. Moexipril is a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension. Its efficacy is entirely dependent on its in vivo hydrolysis to moexiprilat. This document outlines the mechanism of this conversion, the enzymes responsible, and the experimental protocols used to characterize this critical activation step.

Introduction: The Prodrug Strategy

This compound is administered as a prodrug to enhance its oral bioavailability. The active form, moexiprilat, is a diacid, which, if administered directly, would be poorly absorbed from the gastrointestinal tract. The esterification of one of the carboxyl groups in moexiprilat to form moexipril increases its lipophilicity, facilitating its absorption. Following absorption, the ester moiety is cleaved to release the active moexiprilat.

The Chemical Transformation: Hydrolysis of Moexipril

The activation of moexipril is a hydrolytic reaction that cleaves the ethyl ester group to reveal a carboxylic acid, transforming moexipril into moexiprilat. This process is essential for the drug's therapeutic effect, as moexiprilat is approximately 1,000 times more potent in inhibiting ACE than its prodrug form.

Chemical Structures:

-

This compound: (3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid hydrochloride

-

Moexiprilat: (3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

The Enzymatic Machinery: Carboxylesterases

The hydrolysis of moexipril to moexiprilat is catalyzed by carboxylesterases (CES), a family of serine hydrolases. In humans, the two major carboxylesterases involved in drug metabolism are CES1 and CES2.

-

CES1: Predominantly found in the liver, CES1 is responsible for the hydrolysis of a wide range of drug esters. Studies on various ACE inhibitor prodrugs, such as enalapril and ramipril, have shown that they are selectively hydrolyzed by CES1.[1] Given the structural similarities, moexipril is also a substrate for hepatic CES1.[2]

-

CES2: Primarily located in the small intestine, CES2 has a different substrate specificity compared to CES1. It generally prefers substrates with smaller alcohol groups and larger acyl groups. Studies have indicated that ACE inhibitors like enalapril and ramipril are not significantly hydrolyzed by CES2.[1]

Therefore, the primary site for the bioactivation of moexipril is the liver, mediated by the CES1 enzyme.[2]

Quantitative Analysis of Moexipril and Moexiprilat

The quantification of moexipril and moexiprilat in biological matrices is crucial for pharmacokinetic and metabolism studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the method of choice for its sensitivity and specificity.

Data Presentation: Physicochemical and Pharmacokinetic Properties

| Property | This compound | Moexiprilat |

| Molecular Formula | C27H35ClN2O7[3] | C25H30N2O7[4] |

| Molecular Weight | 535.03 g/mol | 470.5 g/mol [4] |

| pKa (Strongest Acidic) | 3.46[5] | 2.91[6] |

| pKa (Strongest Basic) | 5.4[7] | 7.8[6] |

| Water Solubility | Soluble (approx. 10% w/v)[8] | 0.0303 mg/mL[6] |

| LogP | 2.7[9] | 0.89[6] |

| Protein Binding | Not specified | ~50%[8] |

| Elimination Half-life | ~1 hour[10] | 2 - 9.8 hours[8] |

| Bioavailability (as moexiprilat) | ~13%[8] | - |

| In Vitro Kinetic Parameters for Moexipril Hydrolysis in Human Liver S9 Fraction | |

| Vmax | 1.13 ± 0.04 nmol/min/mg protein |

| Km | 158.4 ± 16.5 µM |

| Clint (Vmax/Km) | 7.1 µL/min/mg protein |

| (Data from a study on the hydrolysis of ACE inhibitor prodrugs in human liver S9 fraction)[2] |

Experimental Protocols

In Vitro Conversion of Moexipril to Moexiprilat using Human Liver Microsomes

This protocol describes a general procedure for assessing the metabolic conversion of moexipril to moexiprilat using human liver microsomes.

Materials:

-

This compound

-

Pooled human liver microsomes (e.g., from a commercial supplier)

-

Phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (for reaction termination)

-

Internal standard (e.g., a structurally similar ACE inhibitor not present in the sample)

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a pre-incubation mixture containing phosphate buffer and human liver microsomes (e.g., at a final protein concentration of 0.5 mg/mL).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation of Reaction: Add this compound to the pre-incubated mixture to achieve the desired final substrate concentration (e.g., a range of concentrations from 1 to 500 µM for kinetic studies).

-

Addition of Cofactor: Initiate the enzymatic reaction by adding the NADPH regenerating system. The final volume of the incubation mixture is typically 200 µL.

-

Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a specified period (e.g., 0, 5, 15, 30, and 60 minutes).

-

Termination of Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.

-

Centrifugation: Centrifuge the mixture at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Sample Analysis: Transfer the supernatant to an HPLC vial for analysis by LC-MS/MS to quantify the amounts of moexipril and moexiprilat formed.

HPLC-MS/MS Method for Simultaneous Quantification

This protocol outlines a typical HPLC-MS/MS method for the analysis of moexipril and moexiprilat.

Chromatographic Conditions:

-

HPLC System: A high-performance liquid chromatography system capable of gradient elution.

-

Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A linear gradient starting with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, and then returning to the initial conditions for column re-equilibration.

-

Injection Volume: 5-10 µL.

-

Column Temperature: 40°C.

Mass Spectrometric Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for moexipril, moexiprilat, and the internal standard.

-

Moexipril: m/z 499.3 → 398.2

-

Moexiprilat: m/z 471.2 → 206.1

-

-

Optimization: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for each analyte to maximize signal intensity.

Visualizing the Pathways and Workflows

Prodrug Activation Pathway

Caption: Biochemical pathway of this compound activation.

In Vitro Metabolism Experimental Workflow

Caption: Workflow for in vitro moexipril metabolism studies.

Conclusion

The conversion of this compound to its active form, moexiprilat, is a critical step for its therapeutic efficacy. This process is primarily mediated by the carboxylesterase 1 (CES1) enzyme in the liver. Understanding the kinetics and experimental methodologies for studying this bioactivation is essential for drug development professionals and researchers in the field of pharmacology and drug metabolism. The provided protocols and data serve as a comprehensive guide to the core principles of moexipril activation.

References

- 1. In vitro drug metabolism by human carboxylesterase 1: focus on angiotensin-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CES1 genetic variation affects the activation of angiotensin-converting enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C27H35ClN2O7 | CID 54889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Moexiprilat | C25H30N2O7 | CID 55331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. researchgate.net [researchgate.net]

- 8. drugs.com [drugs.com]

- 9. Moexipril | C27H34N2O7 | CID 91270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. [PDF] Monitoring the metabolism of moexipril to moexiprilat using high-performance liquid chromatography-electrospray ionization mass spectrometry. | Semantic Scholar [semanticscholar.org]

A Comprehensive Technical Guide to the Physicochemical Properties of Moexipril Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the core physicochemical properties of moexipril hydrochloride, a potent angiotensin-converting enzyme (ACE) inhibitor. This compound is the inactive prodrug that is hydrolyzed in the liver to its active metabolite, moexiprilat. Understanding these fundamental characteristics is critical for research, formulation development, and ensuring the efficacy and stability of potential therapeutic agents.

Core Physicochemical Data

The essential physicochemical properties of this compound are summarized below, providing a quantitative foundation for research applications.

| Property | Value | Source(s) |

| Chemical Formula | C₂₇H₃₄N₂O₇·HCl | [1] |

| Molecular Weight | 535.03 g/mol | [1] |

| Appearance | Fine white to off-white powder | [2] |

| Melting Point | 141-161 °C | [1] |

| Solubility (Water) | Soluble to 100 mM; approx. 10% w/v at room temp. | [3] |

| Solubility (DMSO) | Soluble to 100 mM | |

| pKa (Strongest Acidic) | 3.46 (Predicted) | [4][5] |

| pKa (Strongest Basic) | 5.2 (Predicted) | [5] |

| Partition Coefficient (logP) | 1.52 (Predicted) | [4][5] |

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

This compound exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE).[6] It is a prodrug that is converted to its active metabolite, moexiprilat, which is approximately 1000 times more potent in its inhibitory action. Moexiprilat competitively binds to ACE, preventing the conversion of angiotensin I to angiotensin II.[4][6] Angiotensin II is a powerful vasoconstrictor that also stimulates the secretion of aldosterone, leading to sodium and water retention.[6] By inhibiting the formation of angiotensin II, moexiprilat causes vasodilation (widening of blood vessels) and reduces aldosterone secretion, which collectively results in lower blood pressure.[4][6]

Caption: Moexiprilat inhibits ACE, blocking the RAAS pathway.

Experimental Protocols and Methodologies

Detailed and reproducible experimental design is fundamental to accurate physicochemical characterization. The following sections outline standard protocols for determining solubility, pKa, and the partition coefficient.

The shake-flask method is a widely recognized and reliable technique for measuring the equilibrium solubility of a compound.[7]

Methodology:

-

Preparation: An excess amount of this compound solid is added to a series of vials containing a specific dissolution medium (e.g., purified water, buffered solutions at various pH levels).[7] It is crucial to add enough solid to form a suspension without significantly altering the medium's properties.[7]

-

Equilibration: The vials are sealed and agitated (e.g., using a shaker bath) at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[8][9]

-

Phase Separation: After equilibration, the suspension is allowed to settle. The solid and liquid phases are then separated, typically by centrifugation or filtration through a fine-pore filter (e.g., 0.45 µm).[8]

-

Analysis: The concentration of dissolved this compound in the clear supernatant or filtrate is quantified using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

pH Verification: The pH of the saturated solution should be measured and recorded both at the beginning and at the end of the experiment to check for any shifts.[7]

Caption: Workflow for the shake-flask solubility determination.

Potentiometric titration is a precise and common method for determining the ionization constant (pKa) of a substance.[10][11]

Methodology:

-

System Calibration: A potentiometer (pH meter) is accurately calibrated using standard buffers of known pH (e.g., pH 4, 7, and 10).[10]

-

Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically purified water or a water/co-solvent mixture for compounds with lower aqueous solubility.[10] The solution is placed in a thermostatted vessel and stirred continuously.

-

Titration: The solution is titrated with a standardized titrant (e.g., 0.1 M NaOH or 0.1 M HCl) added in small, precise increments.[10]

-

Data Recording: The pH of the solution is recorded after each addition of titrant, allowing the system to reach equilibrium before each measurement.[10]

-

Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa value is determined from the inflection point of this sigmoid curve.[11] Multiple titrations (minimum of three) are performed to ensure reproducibility.[10]

Caption: Workflow for potentiometric pKa determination.

The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is the classical approach for its determination.[12]

Methodology:

-

Phase Preparation: Equal volumes of n-octanol and an aqueous buffer are pre-saturated by shaking them together and allowing the phases to separate. For an ionizable compound like moexipril, the aqueous phase should be buffered to a pH where the molecule is in its neutral, non-ionized form (at least two pH units away from the pKa).[13]

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). The two phases are then combined in a separatory funnel or vial and shaken vigorously until equilibrium is achieved.[12][13]

-

Phase Separation: The mixture is allowed to stand until a clear separation of the n-octanol and aqueous layers is observed. Centrifugation can be used to expedite and improve this separation.[13]

-

Concentration Analysis: A sample is carefully taken from each layer, and the concentration of this compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique (e.g., UV/VIS spectroscopy).[12]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (logP).

Caption: Workflow for shake-flask LogP determination.

References

- 1. Moexipril [drugfuture.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Moexipril | C27H34N2O7 | CID 91270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. pKa Determination: [bio-protocol.org]

- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 10. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. medwinpublishers.com [medwinpublishers.com]

- 12. Partition coefficient - Wikipedia [en.wikipedia.org]

- 13. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

The Enigmatic Solid-State Chemistry of Moexipril Hydrochloride: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moexipril hydrochloride, an angiotensin-converting enzyme (ACE) inhibitor, is a widely prescribed medication for the management of hypertension. While its pharmacological properties are well-documented, a thorough investigation into its solid-state chemistry, specifically its crystal structure and potential for polymorphism, remains conspicuously absent from publicly available scientific literature. This technical guide addresses this knowledge gap by first confirming the current lack of specific data on this compound's crystalline forms. In lieu of specific data, this paper will provide a comprehensive overview of the principles of drug polymorphism, its critical importance in drug development, and the established experimental and analytical workflows for its characterization. This guide aims to equip researchers with the foundational knowledge and methodologies necessary to undertake such a study on this compound or other active pharmaceutical ingredients (APIs).

Introduction to this compound

This compound is the hydrochloride salt of moexipril, a prodrug that is metabolized in the body to its active form, moexiprilat.[1][2] Moexiprilat inhibits ACE, a key enzyme in the renin-angiotensin-aldosterone system, leading to vasodilation and a reduction in blood pressure.[1][2] The chemical structure of this compound is presented in Figure 1.

Figure 1. Chemical Structure of this compound

The Critical Gap: Crystal Structure and Polymorphism of this compound

A comprehensive search of scientific databases and literature reveals a significant lack of information regarding the crystal structure and polymorphic behavior of this compound. No publicly accessible studies appear to have been published detailing the existence of different crystalline forms, their specific crystallographic data, or the conditions under which they might interconvert.

The absence of this information presents a notable challenge for formulation scientists and drug developers. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, can profoundly impact a drug's physicochemical properties, including:

-

Solubility and Dissolution Rate: Different polymorphs can exhibit varying solubilities, which directly affects the drug's dissolution rate and, consequently, its bioavailability.

-

Stability: One polymorph may be thermodynamically more stable than others. Less stable (metastable) forms can convert to the stable form over time, potentially altering the drug product's performance and shelf life.

-

Manufacturing Properties: Properties such as crystal habit, hardness, and density can differ between polymorphs, impacting processability during manufacturing, for instance, in tablet compression.

Given these critical implications, the characterization of a drug's polymorphic landscape is a fundamental aspect of modern drug development.

A General Guide to Investigating Drug Polymorphism

In the absence of specific data for this compound, this section provides a detailed overview of the methodologies and workflows typically employed in the study of drug polymorphism.

Polymorph Screening

The initial step in a polymorphism study is a comprehensive screen to identify potential crystalline forms. This involves crystallizing the API from a wide variety of solvents and under diverse conditions. A general workflow for polymorph screening is illustrated in the diagram below.

Caption: A generalized workflow for the screening and identification of drug polymorphs.

Experimental Protocols for Polymorph Characterization

The following are detailed methodologies for key experiments used to characterize different polymorphic forms of an API.

Table 1: Experimental Protocols for Polymorph Characterization

| Technique | Experimental Protocol |

| X-Ray Powder Diffraction (XRPD) | Instrument: A high-resolution powder diffractometer. Sample Preparation: A small amount of the solid sample is gently packed into a sample holder. Data Collection: The sample is irradiated with monochromatic X-rays (typically Cu Kα) over a defined 2θ range (e.g., 2° to 40°) with a specific step size and scan speed. Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is unique for each crystalline form and serves as a fingerprint. |

| Differential Scanning Calorimetry (DSC) | Instrument: A calibrated differential scanning calorimeter. Sample Preparation: A few milligrams of the sample are accurately weighed into an aluminum pan, which is then hermetically sealed. An empty sealed pan is used as a reference. Data Collection: The sample and reference pans are heated at a constant rate (e.g., 10 °C/min) over a specified temperature range. Data Analysis: The difference in heat flow to the sample and reference is measured as a function of temperature. Endothermic events (e.g., melting) and exothermic events (e.g., crystallization) are identified. |

| Thermogravimetric Analysis (TGA) | Instrument: A calibrated thermogravimetric analyzer. Sample Preparation: A small amount of the sample is placed in a tared pan. Data Collection: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen). Data Analysis: The change in mass of the sample is recorded as a function of temperature. This is used to determine the presence of solvates or hydrates. |

| Infrared (IR) and Raman Spectroscopy | Instrument: A Fourier-transform infrared (FT-IR) spectrometer or a Raman spectrometer. Sample Preparation: For FT-IR, the sample can be prepared as a KBr pellet or analyzed using an attenuated total reflectance (ATR) accessory. For Raman, the sample is typically analyzed directly. Data Collection: The sample is irradiated with infrared light (for IR) or a laser (for Raman), and the absorbed or scattered radiation is measured. Data Analysis: The resulting spectrum provides information about the vibrational modes of the molecules, which can differ between polymorphs due to different intermolecular interactions in the crystal lattice. |

| Single-Crystal X-Ray Diffraction (SC-XRD) | Instrument: A single-crystal X-ray diffractometer. Sample Preparation: A suitable single crystal of the compound is mounted on a goniometer. Data Collection: The crystal is rotated in a beam of monochromatic X-rays, and the diffraction data are collected. Data Analysis: The diffraction data are used to solve the crystal structure, providing the precise arrangement of atoms in the unit cell. |

Data Presentation for Polymorphic Forms

Should different polymorphic forms of a drug be identified, the quantitative data should be summarized in a clear and structured manner for easy comparison.

Table 2: Example of Data Presentation for Hypothetical Polymorphs

| Property | Form I | Form II |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | P2₁2₁2₁ |

| Unit Cell Parameters | a = 10.2 Å, b = 15.5 Å, c = 8.9 Åβ = 95.2° | a = 9.8 Å, b = 18.2 Å, c = 7.5 Å |

| Melting Point (DSC) | 155 °C (sharp endotherm) | 148 °C (melts with decomposition) |

| Aqueous Solubility (mg/mL at 25°C) | 0.5 | 1.2 |

| Key XRPD Peaks (2θ) | 8.5°, 12.3°, 18.7°, 21.4° | 9.1°, 11.8°, 16.5°, 22.9° |

| Key IR Peaks (cm⁻¹) | 3300 (N-H), 1740 (C=O), 1650 (C=O) | 3350 (N-H), 1755 (C=O), 1630 (C=O) |

The Path Forward for this compound

The lack of public data on the solid-state properties of this compound underscores an opportunity for further research. A comprehensive polymorphism screen, followed by thorough characterization of any identified forms, would be of significant value to the pharmaceutical community. Such a study would not only enhance the fundamental understanding of this important API but also provide crucial information for the development of robust and reliable dosage forms.

The logical relationship for initiating such a study is depicted in the following diagram.

Caption: A flowchart illustrating the logical steps for a polymorphism study of this compound.

Conclusion

While this compound is a well-established therapeutic agent, its solid-state chemistry remains an unexplored area in the public domain. Understanding the potential for polymorphism is paramount in drug development to ensure product quality, safety, and efficacy. This guide has provided a comprehensive overview of the principles and experimental methodologies required to undertake such an investigation. It is hoped that this will serve as a valuable resource for researchers and scientists in the field and encourage further studies into the solid-state properties of this compound and other APIs where such data is lacking.

References

Cellular Uptake and Transport Mechanisms of Moexipril Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moexipril hydrochloride is an orally administered, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension.[1] As a prodrug, it is rapidly converted in the body to its pharmacologically active metabolite, moexiprilat, which is approximately 1,000 times more potent in its ACE inhibitory activity.[2] The oral bioavailability of moexipril is relatively low, at about 13%, and is significantly influenced by food intake.[3][4] Understanding the cellular uptake and transport mechanisms of this compound is critical for optimizing its therapeutic efficacy and for the development of future drug delivery strategies. This technical guide provides a comprehensive overview of the current understanding of these mechanisms, supported by available data and detailed experimental protocols.

Physicochemical Properties of this compound

The physicochemical properties of a drug molecule are fundamental determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. Moexipril is characterized as a lipophilic compound, a feature that generally favors passive diffusion across cellular membranes.[1][5]

| Property | Value | Source |

| Molecular Formula | C₂₇H₃₄N₂O₇·HCl | |

| Molecular Weight | 535.04 g/mol | |

| Water Solubility | Soluble (approx. 10% w/v) | |

| logP (Octanol/Water) | 2.7 | [6] |

| pKa (Strongest Acidic) | 3.46 (Predicted) | [7] |

| pKa (Strongest Basic) | 5.4 | [8] |

Cellular Uptake and Transport Mechanisms

The intestinal absorption of this compound is a complex process that is thought to involve a combination of passive diffusion and, to a lesser extent, carrier-mediated transport.

Passive Diffusion

Given its lipophilic nature, moexipril is expected to readily partition into and diffuse across the lipid bilayers of intestinal epithelial cells.[1][5] This passive diffusion pathway is likely the primary route of cellular uptake for moexipril. The rate of passive diffusion is governed by the concentration gradient of the drug across the cell membrane and its physicochemical properties, such as lipophilicity and size.

Carrier-Mediated Transport: The Role of Peptide Transporters (PEPT1 and PEPT2)

The structural similarity of some ACE inhibitors to di- and tripeptides has led to the investigation of the role of H⁺/peptide cotransporters, such as PEPT1 and PEPT2, in their intestinal absorption.[9] PEPT1 is highly expressed in the apical membrane of intestinal enterocytes and is responsible for the uptake of dietary peptides.

The proposed cellular uptake mechanism for this compound is predominantly passive diffusion, with a minor contribution from low-affinity interactions with carrier proteins like PEPT1.

Proposed cellular uptake mechanism of this compound.

Quantitative Data on Cellular Transport

Despite a thorough review of the available scientific literature, specific quantitative data on the cellular transport of this compound, such as apparent permeability coefficients (Papp) from Caco-2 or MDCK cell assays, and kinetic parameters (Kₘ, Vₘₐₓ) for transporter interactions, are not publicly available. The following table summarizes the qualitative findings.

| Parameter | Cell Line/System | Value | Remarks | Source |

| Affinity for PEPT1 | Caco-2 cells | Medium to Low | Suggests a minor role in intestinal absorption. | [9] |

| Affinity for PEPT2 | SKPT cells | Medium to Low | Suggests a minor role in renal reabsorption. | [9] |

| Apparent Permeability (Papp) | Caco-2 / MDCK | Data Not Available | Expected to be moderate to high based on lipophilicity. | - |

| Efflux Ratio | MDCK-MDR1 | Data Not Available | Would indicate if moexipril is a substrate for P-glycoprotein. | - |

| Transporter Kinetics (Kₘ, Vₘₐₓ) | - | Data Not Available | Would quantify the efficiency of any carrier-mediated transport. | - |

Experimental Protocols

To facilitate further research into the cellular transport of this compound, this section provides detailed, representative protocols for conducting permeability assays using Caco-2 and MDCK cell lines. These protocols are based on established methodologies in the field.[10][11][12][13]

Caco-2 Cell Permeability Assay

This assay is considered the gold standard for in vitro prediction of human intestinal drug absorption.

Objective: To determine the bidirectional apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.

Materials:

-

Caco-2 cells (ATCC HTB-37)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin

-

Transwell® permeable supports (e.g., 12-well plates, 0.4 µm pore size)

-

Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5

-

This compound

-

Lucifer yellow (monolayer integrity marker)

-

Analytical standards and internal standards for LC-MS/MS analysis

Procedure:

-

Cell Culture and Seeding:

-

Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂.

-

Passage cells every 3-4 days.

-

Seed cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

-

Culture the monolayers for 21-25 days, changing the medium every 2-3 days.

-

-

Monolayer Integrity Assessment:

-

Measure the transepithelial electrical resistance (TEER) of the monolayers using an epithelial voltohmmeter. TEER values should be >250 Ω·cm² for a confluent and differentiated monolayer.

-

Perform a Lucifer yellow permeability assay. The Papp of Lucifer yellow should be <1.0 x 10⁻⁶ cm/s.

-

-

Transport Experiment (Bidirectional):

-

Apical to Basolateral (A→B) Transport:

-

Wash the monolayers with pre-warmed HBSS (pH 7.4 for basolateral, pH 6.5 for apical to mimic the intestinal environment).

-

Add the dosing solution of this compound (e.g., 10 µM in HBSS, pH 6.5) to the apical chamber.

-

Add fresh HBSS (pH 7.4) to the basolateral chamber.

-

Incubate at 37°C with gentle shaking.

-

Collect samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer.

-

Collect the final concentration from the apical chamber.

-

-

Basolateral to Apical (B→A) Transport:

-

Wash the monolayers as described above.

-

Add the dosing solution of this compound (e.g., 10 µM in HBSS, pH 7.4) to the basolateral chamber.

-

Add fresh HBSS (pH 6.5) to the apical chamber.

-

Incubate and sample from the apical chamber as described for A→B transport.

-

-

-

Sample Analysis:

-

Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:

Papp = (dQ/dt) / (A * C₀) Where:

-

dQ/dt is the steady-state flux (µmol/s)

-

A is the surface area of the membrane (cm²)

-

C₀ is the initial concentration in the donor chamber (µmol/cm³)

-

-

Calculate the efflux ratio:

Efflux Ratio = Papp (B→A) / Papp (A→B) An efflux ratio >2 suggests the involvement of active efflux transporters.

-

Workflow for Caco-2 permeability assay.

MDCK-MDR1 Cell Permeability Assay

This assay is specifically designed to investigate if a compound is a substrate of the P-glycoprotein (MDR1) efflux transporter.

Objective: To determine if this compound is a substrate for the P-glycoprotein (MDR1) transporter.

Materials:

-

MDCKII-MDR1 (human MDR1-transfected) and MDCKII-wild type (parental) cell lines

-

DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin (and a selection antibiotic for the transfected line, e.g., G418)

-

Transwell® permeable supports

-

HBSS, pH 7.4

-

This compound

-

Known P-gp substrate (e.g., digoxin) and inhibitor (e.g., verapamil) as controls

-

Analytical standards and internal standards for LC-MS/MS analysis

Procedure:

-

Cell Culture and Seeding:

-

Culture MDCKII-MDR1 and MDCKII-wild type cells in T-75 flasks.

-

Seed cells onto Transwell® inserts at a density of approximately 8 x 10⁴ cells/cm².

-

Culture for 4-7 days to form a confluent monolayer.

-

-

Monolayer Integrity Assessment:

-

Confirm monolayer integrity by measuring TEER and/or Lucifer yellow permeability as described for the Caco-2 assay.

-

-

Transport Experiment (Bidirectional):

-

Perform bidirectional (A→B and B→A) transport studies with this compound on both MDCKII-MDR1 and MDCKII-wild type cell monolayers as described in the Caco-2 protocol.

-

In a parallel experiment with the MDCKII-MDR1 cells, co-incubate this compound with a known P-gp inhibitor (e.g., 100 µM verapamil) to confirm P-gp mediated efflux.

-

-

Sample Analysis:

-

Quantify this compound concentrations using LC-MS/MS.

-

-

Data Analysis:

-

Calculate Papp values and efflux ratios for both cell lines.

-

A significantly higher efflux ratio (>2) in MDCKII-MDR1 cells compared to the wild-type cells, which is reduced in the presence of a P-gp inhibitor, indicates that moexipril is a substrate for P-glycoprotein.

-

Calculate the net flux ratio:

Net Flux Ratio = Efflux Ratio (MDCK-MDR1) / Efflux Ratio (MDCK-wild type) A net flux ratio >2 is a strong indicator of P-gp substrate activity.

-

Workflow for MDCK-MDR1 permeability assay.

Conclusion and Future Directions

References

- 1. Moexipril - Wikipedia [en.wikipedia.org]

- 2. Moexipril, a new angiotensin-converting enzyme (ACE) inhibitor: pharmacological characterization and comparison with enalapril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. ACE Inhibition with moexipril: a review of potential effects beyond blood pressure control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Moexipril | C27H34N2O7 | CID 91270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | C27H35ClN2O7 | CID 54889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. MDR1-MDCK Permeability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. Transport of angiotensin-converting enzyme inhibitors by H+/peptide transporters revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 11. enamine.net [enamine.net]

- 12. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 13. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Moexipril Hydrochloride: An In-Depth Technical Guide to Potential In Vitro Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moexipril hydrochloride is a potent, long-acting, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor primarily used in the management of hypertension. Its therapeutic effect is mediated through the inhibition of ACE, leading to decreased production of angiotensin II and a subsequent reduction in blood pressure. While moexipril is known for its high selectivity for ACE, understanding its potential off-target effects is crucial for a comprehensive safety and efficacy profile. This technical guide provides a detailed overview of the known in vitro off-target effects of moexipril, focusing on its phosphodiesterase 4 (PDE4) inhibitory activity and its neuroprotective properties attributed to free radical scavenging. The information presented herein is compiled from peer-reviewed scientific literature and is intended to support further research and drug development efforts.

Phosphodiesterase 4 (PDE4) Inhibition

Recent chemoinformatic screening and subsequent in vitro validation have identified moexipril as a novel inhibitor of phosphodiesterase 4 (PDE4), a key enzyme in the degradation of cyclic adenosine monophosphate (cAMP).[1]

Quantitative Data: PDE4 Inhibition by Moexipril

The inhibitory activity of moexipril against three different PDE4 isoforms was determined using in vitro enzyme assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target | Moexipril IC50 (µM) |

| PDE4A4 | ~152 |

| PDE4B2 | 38 |

| PDE4D5 | ~228 |

Data sourced from Cameron et al., 2013.[1]

Experimental Protocols

PDE4 Enzyme Inhibition Assay

A detailed protocol for determining the inhibitory activity of moexipril against PDE4 enzymes is as follows:

-

Enzyme Source: Recombinant human PDE4A4, PDE4B2, and PDE4D5 were used.

-

Assay Principle: The assay measures the hydrolysis of cAMP by the PDE enzyme. The amount of remaining cAMP is then quantified.

-

Procedure:

-

PDE4 enzyme is incubated with varying concentrations of moexipril in an appropriate assay buffer.

-

The reaction is initiated by the addition of cAMP.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

The reaction is terminated, and the amount of cAMP remaining is determined using a suitable method, such as a commercially available cAMP assay kit.

-

-

Data Analysis: The percentage of inhibition at each moexipril concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell-Based FRET Assay for cAMP Levels

To assess the effect of moexipril on intracellular cAMP levels, a FRET (Förster Resonance Energy Transfer)-based biosensor assay was employed in SH-SY5Y cells.[1]

-

Cell Line: SH-SY5Y cells stably expressing a FRET-based cAMP biosensor (e.g., constructed from the nucleotide-binding domain of EPAC1) are used.

-

Assay Principle: The FRET biosensor changes its conformation upon binding to cAMP, leading to a change in the FRET signal, which can be measured to quantify intracellular cAMP levels.

-

Procedure:

-

Cells are plated in a suitable format (e.g., 96-well plate).

-

Cells are treated with a sub-maximal dose of an adenylyl cyclase activator (e.g., forskolin) to stimulate cAMP production.

-

Moexipril is then added at various concentrations.

-

The FRET signal is monitored over time using a fluorescence plate reader.

-

-

Data Analysis: The change in the FRET ratio is calculated to determine the relative change in intracellular cAMP levels in response to moexipril treatment.

Signaling Pathway and Experimental Workflow Diagrams

Neuroprotection and Free Radical Scavenging

Moexipril has demonstrated neuroprotective effects in vitro, which are attributed to its ability to scavenge free radicals.[2] This activity appears to be independent of its ACE inhibitory function.

Quantitative Data: Neuroprotective Effect of Moexipril

The neuroprotective effect of moexipril was assessed by its ability to reduce neuronal damage induced by various stressors in primary cultures of chick embryo telencephalons.

| Stressor | Moexipril Concentration (µM) | % Reduction in Damaged Neurons |

| Glutamate | 10 | ~20% |

| Glutamate | 100 | ~45% |

| Staurosporine | 10 | ~25% |

| Staurosporine | 100 | ~50% |

| Fe2+/3+ | 10 | ~30% |

| Fe2+/3+ | 100 | ~55% |

Data estimated from graphical representations in Ravati et al., 1999.[2]

Experimental Protocols

Primary Neuronal Cell Culture and Induction of Damage

-

Cell Source: Primary cultures of neuronal cells are established from the telencephalons of chick embryos.

-

Culture Conditions: Cells are maintained in a suitable culture medium and conditions to allow for maturation and development of neuronal networks.

-

Induction of Neuronal Damage: After a period of in vitro maturation, neuronal cultures are exposed to one of the following stressors to induce damage:

-

Glutamate: To model excitotoxicity.

-

Staurosporine: To induce apoptosis.

-

Fe2+/3+: To induce oxidative stress through the generation of reactive oxygen species (ROS).

-

-

Treatment: Moexipril is added to the cell cultures at various concentrations prior to or concurrently with the damaging agent.

Assessment of Neuronal Damage and ROS Generation

-

Neuronal Viability: The percentage of damaged or dead neurons is quantified using methods such as:

-

Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells into the culture medium.

-

Trypan Blue Exclusion: Staining with trypan blue to identify cells with compromised membrane integrity.

-

Nuclear Staining: Using fluorescent dyes like Hoechst 33258 to visualize apoptotic nuclei.

-

-

Reactive Oxygen Species (ROS) Generation: Mitochondrial ROS production is measured using fluorescent probes such as dihydroethidium, which becomes fluorescent upon oxidation by superoxide radicals.

Proposed Mechanism and Experimental Logic

References

- 1. Chemical informatics uncovers a new role for moexipril as a novel inhibitor of cAMP phosphodiesterase-4 (PDE4) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enalapril and moexipril protect from free radical-induced neuronal damage in vitro and reduce ischemic brain injury in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Bradykinin-Potentiating Effects of Moexipril Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moexipril hydrochloride, a prodrug of the active angiotensin-converting enzyme (ACE) inhibitor moexiprilat, exerts its antihypertensive effects primarily through the inhibition of the renin-angiotensin-aldosterone system (RAAS). A key secondary mechanism, crucial to its therapeutic profile and associated side effects, is the potentiation of bradykinin. By inhibiting ACE, also known as kininase II, moexiprilat prevents the degradation of bradykinin, a potent vasodilator. This guide provides an in-depth technical overview of the bradykinin-potentiating effects of this compound, presenting quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

Moexipril is an ACE inhibitor used in the management of hypertension.[1] Its active metabolite, moexiprilat, is a potent inhibitor of ACE, demonstrating approximately 1000 times greater potency than its parent compound.[2] The inhibition of ACE leads to a reduction in the vasoconstrictor angiotensin II and a concurrent increase in the vasodilator bradykinin.[2] This dual action contributes to the blood pressure-lowering effects of moexipril. The potentiation of bradykinin is also linked to some of the characteristic side effects of ACE inhibitors, such as a dry cough. This document serves as a technical resource for researchers and professionals in drug development, offering a detailed examination of the mechanisms and experimental investigation of moexipril's interaction with the kallikrein-kinin system.

Mechanism of Action: Bradykinin Potentiation

The primary mechanism by which moexipril potentiates bradykinin is through the inhibition of angiotensin-converting enzyme (ACE), which is identical to kininase II.[2] ACE is a key enzyme in the renin-angiotensin system, responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II. Simultaneously, ACE is the primary enzyme responsible for the degradation of bradykinin, a potent vasodilator that acts via B2 receptors to stimulate the release of nitric oxide and prostacyclin, leading to vasodilation and a decrease in blood pressure.

By inhibiting ACE, moexiprilat prevents the breakdown of bradykinin, leading to its accumulation and enhanced signaling through its B2 receptor. This results in increased vasodilation, which complements the reduction in angiotensin II-mediated vasoconstriction, thereby contributing to the overall antihypertensive effect of the drug.

Quantitative Data on Bradykinin Potentiation

The following tables summarize the quantitative data from preclinical studies investigating the bradykinin-potentiating effects of moexipril and its active metabolite, moexiprilat.

| Parameter | Test System | Moexiprilat Concentration | Observed Effect | Reference |

| Bradykinin-Induced Vasoconstriction | Isolated Rabbit Jugular Vein | ≤ 3 nM | 3- to 4-fold enhancement | [3] |

Table 1: In Vitro Potentiation of Bradykinin Effects by Moexiprilat

| Parameter | Animal Model | Moexipril Dosage | Time Point | Observed Effect | Reference |

| Plasma ACE Activity Inhibition | Spontaneously Hypertensive Rats | 10 mg/kg/day (oral) | 1 hour post-dose | 98% inhibition | [4] |

| Plasma ACE Activity Inhibition | Spontaneously Hypertensive Rats | 10 mg/kg/day (oral) | 24 hours post-dose | 56% inhibition | [4] |

| Depressor Response to Bradykinin | Spontaneously Hypertensive Rats | 10 mg/kg/day (oral, 4 weeks) | - | Potentiation observed | [4] |

Table 2: In Vivo Effects of Moexipril on ACE Activity and Bradykinin Response

Signaling Pathways and Experimental Workflow

Signaling Pathways

The following diagrams illustrate the interplay between the Renin-Angiotensin System and the Kallikrein-Kinin System, and the point of intervention for moexipril.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. ACE inhibitor potentiation of bradykinin-induced venoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Moexipril, a new angiotensin-converting enzyme (ACE) inhibitor: pharmacological characterization and comparison with enalapril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ACE Inhibition with moexipril: a review of potential effects beyond blood pressure control - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Moexipril Hydrochloride on Endothelial Function: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the cellular and molecular mechanisms by which moexipril hydrochloride, a potent angiotensin-converting enzyme (ACE) inhibitor, modulates endothelial function. While direct in vitro quantitative data for moexipril on endothelial cells is limited in publicly available literature, this document synthesizes the well-established mechanisms of ACE inhibitors, incorporates representative data from studies on other compounds in this class, and provides detailed experimental protocols and signaling pathway visualizations to serve as a comprehensive resource for researchers.

Moexipril, administered as the hydrochloride salt, is a prodrug that is rapidly converted in the body to its active metabolite, moexiprilat.[1] Moexiprilat exerts its therapeutic effects primarily through the inhibition of ACE, a key enzyme in the renin-angiotensin system (RAS).[2] This inhibition has profound implications for the vascular endothelium, a critical regulator of cardiovascular homeostasis.

Core Mechanisms of Action on Endothelial Cells

The impact of moexiprilat on endothelial function is twofold, stemming from its inhibition of ACE, which is identical to kininase II:

-

Inhibition of Angiotensin II Production: Angiotensin II is a potent vasoconstrictor and promotes endothelial dysfunction by stimulating oxidative stress, inflammation, and cellular senescence.[3][4] By blocking the conversion of angiotensin I to angiotensin II, moexiprilat mitigates these detrimental effects.[2]

-

Potentiation of Bradykinin: ACE is responsible for the degradation of bradykinin, a potent vasodilator.[5] Moexiprilat's inhibition of ACE leads to an accumulation of bradykinin, which then binds to its B2 receptors on endothelial cells.[6] This interaction stimulates the production of nitric oxide (NO) and prostacyclin, key molecules that promote vasodilation and inhibit platelet aggregation.[7]

Quantitative Effects of ACE Inhibitors on Endothelial Cell Secretions

| ACE Inhibitor (Active Form) | Concentration | Incubation Time | Change in Endothelin-1 Secretion (%) | Change in Nitric Oxide Metabolite (NOx) Production (%) | Reference |

| Zofenoprilat | 10⁻⁸ M | 8 hours | -42% | +110% | [5] |

| Enalaprilat | 10⁻⁸ M | 8 hours | -25% | +64% | [5] |

| Lisinopril | 10⁻⁸ M | 8 hours | -21% | +63% | [5] |

| Captopril | 10⁻⁸ M | 8 hours | -30% | +65% | [5] |

This data is representative of the ACE inhibitor class and is used to illustrate the potential effects of moexiprilat in a similar experimental setting.

Signaling Pathways

The primary signaling pathways influenced by moexiprilat in endothelial cells are depicted below.

Caption: Moexiprilat's dual mechanism on endothelial function.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the impact of moexiprilat on endothelial cell function.

Endothelial Cell Culture

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used primary cell line.

-

Culture Medium: Endothelial Growth Medium-2 (EGM-2) supplemented with growth factors, cytokines, and 10% fetal bovine serum (FBS).

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Subculture: When cells reach 80-90% confluency, they are detached using trypsin-EDTA and seeded into new culture vessels.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures nitrite (NO₂⁻), a stable and quantifiable metabolite of NO in cell culture supernatant.

-

Cell Seeding: Seed HUVECs in a 24-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Replace the culture medium with fresh medium containing various concentrations of moexiprilat (e.g., 10⁻⁹ to 10⁻⁶ M) and a vehicle control. A positive control, such as bradykinin (1 µM), should also be included.

-

Incubation: Incubate the cells for a defined period (e.g., 24 hours).

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction:

-

Add 50 µL of supernatant to a 96-well plate.

-

Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes at room temperature, protected from light.

-

-

Quantification: Measure the absorbance at 540 nm using a microplate reader. A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples.

Caption: Workflow for the Griess Assay for Nitric Oxide.

Endothelial Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

-

Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well.

-

Treatment: After 24 hours, treat the cells with various concentrations of moexiprilat.

-

Incubation: Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Quantification: Measure the absorbance at 570 nm.

Western Blot for eNOS and Phospho-eNOS

This technique is used to detect and quantify the expression of total endothelial nitric oxide synthase (eNOS) and its activated (phosphorylated) form.

-

Cell Lysis: After treatment with moexiprilat, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate with primary antibodies against total eNOS and phosphorylated eNOS (Ser1177).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry analysis is used to quantify the protein expression levels relative to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound, through its active metabolite moexiprilat, is expected to exert significant beneficial effects on endothelial function in cell culture. By inhibiting ACE, moexiprilat reduces the detrimental effects of angiotensin II and enhances the vasodilatory and protective actions of bradykinin, leading to increased nitric oxide production. The experimental protocols provided in this guide offer a robust framework for researchers to quantitatively assess these effects in vitro. Further studies are warranted to generate specific quantitative data for moexiprilat to solidify its profile as a modulator of endothelial function at the cellular level.

References

- 1. Metabolism of moexipril to moexiprilat: determination of in vitro metabolism using HPLC-ES-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Moexipril, a new angiotensin-converting enzyme (ACE) inhibitor: pharmacological characterization and comparison with enalapril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Angiotensin II-induced upregulation of SGLT1 and 2 contributes to human microparticle‐stimulated endothelial senescence and dysfunction: protective effect of gliflozins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Angiotensin II induces endothelial cell senescence via the activation of mitogen-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Different Effects of Angiotensin Converting Enzyme Inhibitors on Endothelin-1 and Nitric Oxide Balance in Human Vascular Endothelial Cells: Evidence of an Oxidant-Sensitive Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antagonism of bradykinin B2 receptor prevents inflammatory responses in human endothelial cells by quenching the NF-kB pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ACE inhibitors promote nitric oxide accumulation to modulate myocardial oxygen consumption - PubMed [pubmed.ncbi.nlm.nih.gov]

The Nexus of Lipophilicity and Tissue Penetration: A Technical Guide to Moexipril

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical interplay between the lipophilicity of the angiotensin-converting enzyme (ACE) inhibitor moexipril and its subsequent penetration into various tissues. Understanding this relationship is paramount for elucidating its mechanism of action beyond simple blood pressure reduction and for the development of future therapeutics with enhanced tissue-specific targeting. This document provides a comprehensive overview of moexipril's physicochemical properties, detailed experimental protocols for their determination, and a visualization of its engagement with key physiological pathways.

Quantitative Analysis of Moexipril's Physicochemical and Pharmacokinetic Properties